Uridine 5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-, trilithium salt

TUNEL assay apoptosis detection flow cytometry

Uridine 5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-, trilithium salt (CAS 93882-10-1), commonly referred to as 5-Bromo-2'-deoxyuridine 5'-triphosphate (BrdUTP) trilithium salt, is a halogenated pyrimidine nucleoside triphosphate analog. Structurally, it replaces the methyl group at the C5 position of thymidine with a bromine atom and is supplied as the trilithium (Li⁺) salt form (C₉H₁₄BrLi₃N₂O₁₄P₃, MW 567.86 g/mol).

Molecular Formula C9H14BrLi3N2O14P3+3
Molecular Weight 567.9 g/mol
CAS No. 93882-10-1
Cat. No. B12678761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine 5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-, trilithium salt
CAS93882-10-1
Molecular FormulaC9H14BrLi3N2O14P3+3
Molecular Weight567.9 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C9H14BrN2O14P3.3Li/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;/q;3*+1/t5-,6+,7+;;;/m0.../s1
InChIKeyGZHUUUQVMLYZLU-PWDLANNDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uridine 5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-, trilithium salt (CAS 93882-10-1) — Core Identity and Procurement Baseline


Uridine 5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-, trilithium salt (CAS 93882-10-1), commonly referred to as 5-Bromo-2'-deoxyuridine 5'-triphosphate (BrdUTP) trilithium salt, is a halogenated pyrimidine nucleoside triphosphate analog. Structurally, it replaces the methyl group at the C5 position of thymidine with a bromine atom and is supplied as the trilithium (Li⁺) salt form (C₉H₁₄BrLi₃N₂O₁₄P₃, MW 567.86 g/mol) . The compound serves as a substrate for terminal deoxynucleotidyl transferase (TdT) in TUNEL (TdT-mediated dUTP Nick-End Labeling) assays for apoptosis detection and for various DNA polymerases in DNA synthesis, mutagenesis, and proliferation studies [1][2]. Its detection relies on anti-BrdU monoclonal antibodies that recognize the brominated uracil moiety in single-stranded DNA [3].

Why Uridine 5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-, trilithium salt Cannot Be Substituted by Sodium Salt BrdUTP, Unmodified dTTP, or Alternative Labeled dUTP Analogs


Generic substitution of BrdUTP trilithium salt (CAS 93882-10-1) with its sodium salt counterpart (CAS 102212-99-7), unmodified dTTP, or alternative labeled dUTP derivatives (e.g., biotin-dUTP, digoxigenin-dUTP, fluorescein-dUTP) fails on three independent axes: (1) lithium salt formulations provide measurably greater resistance to repeated freeze-thaw degradation and bacteriostatic preservation compared with sodium salts, directly affecting lot-to-lot reproducibility in sensitive enzymatic workflows ; (2) BrdUTP is incorporated by TdT with significantly higher efficiency than bulky-label-conjugated dUTP analogs, yielding up to 4-fold stronger detection signals in TUNEL assays [1]; and (3) the bromine substituent confers a distinct DNA polymerase gamma interaction profile that differs from both unsubstituted dTTP and the iodo- or chloro-analogs, with consequences for mitochondrial DNA studies where polymerase selectivity determines incorporation bias [2]. Each of these differentiation points is supported by quantitative comparative data provided in Section 3.

Uridine 5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-, trilithium salt — Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


TdT-Mediated DNA Strand Break Labeling Efficiency: BrdUTP vs. Biotin-dUTP, Digoxigenin-dUTP, and Direct Fluorochrome-dUTP Conjugates

In a direct head-to-head comparison using HL-60 cells treated with camptothecin to induce apoptosis, the fluorescence signal intensity from BrdUTP incorporation (detected via fluoresceinated anti-BrdU monoclonal antibody) was nearly 4-fold higher than that obtained with biotin-conjugated dUTP (indirect labeling), approximately 2-fold higher than digoxigenin-conjugated dUTP (indirect labeling), and over 8-fold higher than direct labeling with fluorescein- or BODIPY-conjugated deoxynucleotides [1]. The increased signal reflects more efficient incorporation of the sterically compact BrdUTP by terminal deoxynucleotidyl transferase compared with nucleotides bearing bulky fluorochrome or hapten conjugates. This quantitative advantage directly translates to improved sensitivity in flow cytometric and laser scanning cytometric detection of apoptotic cells, enabling identification of lower levels of DNA fragmentation [1][2].

TUNEL assay apoptosis detection flow cytometry DNA strand breaks

Eukaryotic DNA Polymerase Gamma Substrate Preference: BrdUTP vs. dTTP in Direct Competition Assays

When equimolar concentrations of [³H]BrdUTP and [α-³²P]TTP were presented as competing substrates, eukaryotic DNA polymerase gamma (pol γ) preferentially utilized BrdUTP over the unsubstituted natural substrate dTTP. This preference was confirmed by differences in measured Km values between the two substrates [1]. By contrast, several prokaryotic DNA polymerases and eukaryotic DNA polymerases alpha and beta did not discriminate between the two substrates, indicating that the selectivity is polymerase-specific and not a general property of brominated analogs. Notably, the degree of pol γ preference was even more pronounced for the iodinated analog (IdUTP), establishing a rank order of selectivity: IdUTP > BrdUTP > dTTP for pol γ [1]. This differential polymerase preference distinguishes BrdUTP from both dTTP (which shows no pol γ bias) and IdUTP (which shows a stronger bias that may confound quantitative incorporation studies where stoichiometric parity with dTTP is desired).

DNA polymerase gamma mitochondrial DNA replication nucleotide analog selectivity substrate competition

Lithium Salt Formulation Stability: Freeze-Thaw Resistance and Bacteriostatic Preservation vs. Sodium Salt BrdUTP

The trilithium salt formulation of BrdUTP (CAS 93882-10-1) confers two distinct stability advantages over the more commonly supplied sodium salt (CAS 102212-99-7): (1) lithium salt dNTPs exhibit significantly greater resistance to repeated freeze-thaw cycles because lithium salt solutions maintain pH closer to the optimal range (7.5–8.2) during temperature transitions, whereas sodium salt solutions experience greater pH drift that accelerates hydrolysis to dNDPs and dNMPs ; and (2) lithium ions provide inherent bacteriostatic activity, maintaining sterility of aqueous solutions over the entire shelf-life without the need for additional preservatives . These stability properties are particularly critical for long-term procurement and storage of BrdUTP stocks used in sensitive enzymatic applications (TUNEL, PCR mutagenesis) where nucleotide degradation products act as polymerase inhibitors and compromise reaction fidelity .

nucleotide salt form freeze-thaw stability shelf-life lithium dNTP

PCR-Based Random Mutagenesis: Optimal dTTP:BrdUTP Substitution Ratio for Controlled Mutation Rates

In PCR-based random mutagenesis, partial replacement of dTTP by BrdUTP at a precisely defined ratio enables tunable mutation frequencies. A controlled study using the Xanthomonas campestris α-amylase gene as a model system identified an optimal dTTP:BrdUTP ratio of 1000:1 (i.e., 0.1% BrdUTP substitution) for maximizing the yield of mutants with enhanced enzymatic activity while preserving sufficient sequence diversity [1]. At this optimal ratio, one round of mutagenesis yielded mutants with α-amylase activity 40-fold higher than wild-type; a second round produced further diversity including both 5-fold decreased and 20-fold increased activity mutants [1][2]. The BrdUTP-based protocol generated 8 of the 12 possible single-base substitution mutation types (including all 4 transitions and 4 of 8 transversions), a broader spectrum than achieved with manganese-based or other nucleotide analog mutagenesis strategies [2]. No comparable optimal substitution ratio has been reported for IdUTP or CldUTP in similar PCR mutagenesis contexts, making BrdUTP the best-characterized halogenated dNTP for tunable random mutagenesis applications.

random mutagenesis directed evolution PCR mutagenesis dTTP:BrdUTP ratio

Reagent Cost Efficiency: BrdUTP vs. Digoxigenin- and Biotin-Conjugated dUTP in TUNEL and DNA Labeling Workflows

The Li and Darzynkiewicz (1995) study explicitly notes that BrdUTP is 'approximately three orders of magnitude less expensive than dUTP conjugated to digoxigenin' [1]. This ~1,000-fold cost differential arises because BrdUTP is a small-molecule halogenated nucleotide produced by relatively simple synthetic chemistry, whereas digoxigenin-dUTP and biotin-dUTP require multi-step conjugation, purification, and quality control of a steroidal hapten or vitamin coupled to the nucleotide. When combined with the higher TdT incorporation efficiency (Evidence Item 1), the cost-per-signal advantage of BrdUTP over digoxigenin-dUTP in TUNEL workflows is multiplicative—lower reagent cost yields stronger signal—making BrdUTP the economically rational choice for high-throughput apoptosis screening and routine DNA fragmentation analysis.

reagent cost TUNEL economics DNA labeling procurement value

Uridine 5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-, trilithium salt — Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


High-Sensitivity Flow Cytometric TUNEL Assays for Apoptosis Quantification

The ~4-fold signal advantage of BrdUTP over biotin-dUTP and >8-fold advantage over direct fluorochrome-dUTP in TdT-mediated labeling [1] makes BrdUTP trilithium salt the optimal substrate for flow cytometric TUNEL assays where detection of low-level DNA fragmentation (e.g., early apoptosis, minor DNA damage from sub-cytotoxic exposures) is required. The lithium salt formulation's freeze-thaw stability further ensures consistent reagent performance across multi-plate experiments spanning days to weeks. This scenario is supported directly by the quantitative labeling efficiency evidence in Section 3, Evidence Item 1.

Mitochondrial DNA Polymerase Gamma Selectivity and Nucleotide Analog Mechanistic Studies

BrdUTP's moderate but measurable preference for DNA polymerase gamma over dTTP—without the extreme bias exhibited by IdUTP [2]—positions it as the most informative probe for studying mitochondrial dNTP utilization, polymerase fidelity, and the mechanistic basis of nucleoside analog-induced mitochondrial toxicity. The trilithium salt's long-term aqueous stability supports reproducible kinetic measurements across extended experimental series. This scenario is supported directly by the head-to-head polymerase competition evidence in Section 3, Evidence Item 2.

Tunable Random Mutagenesis for Directed Evolution in Industrial Enzyme Engineering

The validated optimal dTTP:BrdUTP ratio of 1000:1, which yielded a 40-fold activity enhancement in a single mutagenesis round and generated 8 of 12 possible substitution types [3], provides a directly actionable protocol for directed evolution campaigns. No equivalent validated ratio exists for IdUTP or CldUTP in similar PCR mutagenesis contexts, making BrdUTP the only halogenated dNTP with a published, quantitative mutagenesis optimization framework. This scenario is supported directly by the cross-study comparable evidence in Section 3, Evidence Item 4.

Cost-Sensitive, High-Throughput DNA Damage Screening in Toxicology and Drug Development

The combined ~1,000-fold reagent cost advantage over digoxigenin-dUTP [1] and superior TdT incorporation efficiency make BrdUTP trilithium salt the economically preferred TUNEL substrate for compound library screening, toxicology panels, and drug mechanism-of-action studies requiring hundreds to thousands of apoptosis measurements. The lithium salt's bacteriostatic preservation minimizes reagent degradation in automated liquid handling systems where repeated ambient-temperature exposures are unavoidable. This scenario is supported directly by the supporting cost evidence in Section 3, Evidence Item 5, and the lithium salt stability evidence in Evidence Item 3.

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